Doramectin

概要

説明

ドラメクチンは、米国食品医薬品局 (FDA) により、ウシの胃腸回虫、肺虫、眼虫、ウジ、吸虫、疥癬ダニなどの寄生虫の治療薬として承認されています . アベルメクチンの誘導体であり、ストレプトマイセス・アベルミチリスの選択された株の発酵と化学修飾によって生成されます . ドラメクチンは、注射液と外用液として販売されています .

2. 製法

ドラメクチンは、土壌放線菌であるストレプトマイセス・アベルミチリスの発酵によって合成されます。 発酵プロセスには、シクロヘキサンカルボン酸を前駆体として使用することが含まれます . ドラメクチンの工業生産には、以下の手順が含まれます。

発酵: ストレプトマイセス・アベルミチリスは、シクロヘキサンカルボン酸を含む適切な培地で培養されます。

抽出: 発酵液からドラメクチンが抽出されます。

準備方法

Doramectin is synthesized through fermentation of Streptomyces avermitilis, a soil actinomycete. The fermentation process involves the use of cyclohexanecarboxylic acid as a precursor . The industrial production of this compound involves the following steps:

Fermentation: Streptomyces avermitilis is cultured in a suitable medium containing cyclohexanecarboxylic acid.

Extraction: The fermentation broth is extracted to isolate this compound.

Purification: The crude extract is purified using chromatographic techniques to obtain pure this compound.

化学反応の分析

ドラメクチンは、以下を含むさまざまな化学反応を受けます。

酸化: ドラメクチンは、酸化されてドラメクチンアグリコンやその他の関連化合物になります.

還元: 還元反応は、ドラメクチン分子の官能基を修飾できます。

これらの反応で使用される一般的な試薬には、メタノール、アセトニトリル、およびさまざまなクロマトグラフィー溶媒が含まれます . これらの反応から生成される主な生成物には、ドラメクチンアグリコン、ドラメクチンモノサッカライド、およびドラメクチン2-エピマーが含まれます .

4. 科学研究への応用

ドラメクチンは、幅広い科学研究への応用があります。

科学的研究の応用

Veterinary Medicine

1.1 Antiparasitic Efficacy

Doramectin is widely recognized for its effectiveness against a variety of internal and external parasites in livestock. It is particularly noted for its use in cattle to control infestations of ticks, nematodes, and other parasites.

- Efficacy Against Ticks : A study demonstrated that this compound significantly reduced populations of Boophilus microplus (cattle tick) with a reduction rate reaching 100% within days post-treatment. In therapeutic studies, this compound was administered at a dosage of 200 micrograms per kilogram, showing high efficacy in both eliminating established tick populations and preventing new infestations .

- Effect on Weight Gain : Research indicated that cattle treated with this compound experienced substantial average daily weight gain advantages compared to non-medicated controls, highlighting its role not only in parasite control but also in enhancing livestock productivity .

1.2 Treatment of Canine Demodicosis

This compound has been found effective in treating generalized demodicosis in dogs. A retrospective study involving 400 dogs showed that weekly subcutaneous injections at a dose of 0.6 mg/kg resulted in a remission rate of 94.8%, with minimal adverse effects reported .

Emerging Applications

2.1 Anti-Zika Virus Research

Recent studies have explored the potential repurposing of this compound as an antiviral agent against the Zika virus. In vitro experiments revealed that this compound exhibited an effective concentration (EC50) ranging from 0.85 μM to 3.00 μM against Zika virus while maintaining low cytotoxicity (CC50 > 50 μM). The compound was shown to interact directly with the viral RNA-dependent RNA polymerase, suggesting its potential as a therapeutic candidate for Zika virus infections .

Summary Table of this compound Applications

作用機序

類似化合物との比較

ドラメクチンは、イベルメクチンやセラメクチンなどの他のアベルメクチンと類似しています。 C-22とC-23の間の二重結合とC-25のシクロヘキシル環を含む独特の構造特徴があります . これらの構造的差異は、その独特の薬理学的特性に貢献しています .

類似化合物

イベルメクチン: ヒトと動物の両方で寄生虫感染症の治療に使用されます.

セラメクチン: 主にペットの寄生虫感染症の治療に使用されます.

特性

Key on ui mechanism of action |

Avermectins induce rapid, non-spastic paralysis in nematodes and arthropods. One common feature of avermectins appears to be the modulation of trans-membrane chloride ion (Cl-) channel activity in nematode nerve cells, and in both nerve and muscle cells of arthropods. These Cl- channels may be gated by a variety of neurotransmitter receptors including gamma-aminobutyric acid (GABA), glutamate and acetylcholine. Activation of the Cl- channels by avermectins leads to an increase in Cl- conductance which results in a changed membrane potential and this causes inhibition of electrical activity in the target nerve or muscle cell. GABA is also a major inhibitory neurotransmitter in the mammalian CNS and avermectins do have intrinsic activity on the mammalian GABA receptor/Cl- channel complex. Avermectins have been reported to bind to glycine receptor/Cl- channel complexes which are restricted to the CNS in mammals. Penetration of the blood brain barrier by avermectins is extremely poor and this may account for the wide margin of safety exhibited by these compounds following administration to mammals. /Avermectins/ |

|---|---|

CAS番号 |

117704-25-3 |

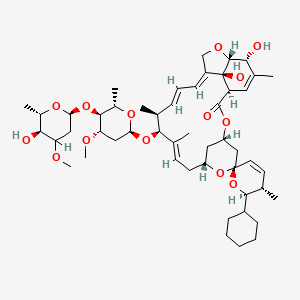

分子式 |

C50H74O14 |

分子量 |

899.1 g/mol |

IUPAC名 |

(6S,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29,31-33,35-47,51-52,54H,9-11,14-15,18,22-26H2,1-8H3/t27?,29?,31?,32?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,49-,50-/m1/s1 |

InChIキー |

QLFZZSKTJWDQOS-PWLMVQNHSA-N |

SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O |

異性体SMILES |

CC1C=CC=C2COC3[C@@]2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)O[C@]7(C4)C=CC(C(O7)C8CCCCC8)C)O |

正規SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O |

外観 |

Solid powder |

melting_point |

116-119 °C |

Key on ui other cas no. |

117704-25-3 |

ピクトグラム |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)avermectin A1a avermectin A1a, 25-cyclohexyl-5-o-demethyl-25-de(1-methylpropyl)- Dectomax doramectin L-701023 L701023 UK-67,994 UK-67994 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Doramectin exert its antiparasitic effects?

A: this compound, a potent endectocide, targets glutamate-gated chloride ion channels (GluCls) found in invertebrates like nematodes and arthropods. [, , , ] Binding to these channels leads to an influx of chloride ions, causing hyperpolarization of nerve or muscle cells in the parasite. [, , , , ] This disruption in neurotransmission results in paralysis and eventual death of the parasite. [, , , , ]

Q2: What is the molecular formula and weight of this compound?

A2: The research papers provided do not explicitly state the molecular formula and weight of this compound. Please refer to publicly available chemical databases or the manufacturer's documentation for this information.

Q3: Is there any spectroscopic data available for this compound?

A: The provided research papers primarily focus on the biological and pharmacological aspects of this compound. While one study mentions the use of high-performance liquid chromatography (HPLC) with fluorescence detection for this compound analysis, [] it does not elaborate on specific spectroscopic data. Further investigation into analytical chemistry literature is recommended for detailed spectroscopic information.

Q4: Does the choice of formulation affect this compound's efficacy?

A: While the research highlights the effectiveness of this compound in various formulations, [, , , , , , ] it does not directly compare the efficacy of different formulations like injectable versus pour-on. Further research focusing on comparative efficacy studies is needed.

Q5: Does this compound exhibit any catalytic properties?

A: The research primarily focuses on this compound's role as an antiparasitic agent, targeting GluCls. [, , , ] There is no mention of this compound possessing catalytic properties or participating in any catalytic reactions.

Q6: Have computational methods been used to study this compound?

A6: The provided research papers do not mention the use of computational chemistry or modeling techniques like simulations, calculations, or QSAR models for studying this compound.

Q7: How do structural modifications of this compound affect its activity?

A7: The research does not delve into the specifics of this compound's structure-activity relationships. Investigations exploring the impact of structural modifications on this compound's activity, potency, and selectivity would be valuable additions to the existing literature.

Q8: Does the research address the environmental impact of this compound use?

A: Yes, one study investigates the potential for this compound to persist in soil following the application of pig manure from treated animals. [] It highlights that this compound can remain detectable in soil for several months, emphasizing the need for responsible waste management practices to minimize potential environmental risks. Another study investigates the impact of this compound on dung beetles and highlights the sublethal effects on reproduction. []

Q9: How is this compound absorbed and distributed in the body?

A: Research demonstrates that this compound is absorbed following subcutaneous injection and topical (pour-on) administration. [, , , , , ] One study utilizing cannulated sheep provides detailed insights into this compound's movement through the gastrointestinal tract, bile secretion, and presence in various digestive compartments after oral and intravenous administration. [] This study highlights that this compound is subject to enterohepatic recycling, influencing its persistence within the body.

Q10: How long does this compound remain detectable in the body?

A: Studies report detectable this compound levels in cattle plasma for 40 days after topical administration and in dog plasma for as long as 120 days after a single injection. [, ] These findings indicate a prolonged persistence of this compound in the body.

Q11: What types of parasites has this compound proven effective against in field studies?

A: this compound has shown efficacy against a variety of gastrointestinal nematodes, including Haemonchus, Ostertagia, Cooperia, Trichostrongylus, and Oesophagostomum, in cattle. [, , , , , , ] It is also effective against several species of lice, mites, and grubs in cattle. [, ] In donkeys, this compound has demonstrated high efficacy against gastrointestinal nematodes, particularly Strongylus vulgaris. []

Q12: Has this compound shown efficacy in treating canine parasites?

A: Research indicates this compound's effectiveness against Sarcoptes scabiei mites and gastrointestinal nematodes in dogs. []

Q13: Is there evidence of parasite resistance to this compound?

A: Yes, studies have reported the emergence of resistance to this compound, particularly in Cooperia punctata in cattle. [] This highlights the importance of monitoring for resistance development and implementing strategies to minimize its occurrence.

Q14: Does resistance to other avermectins translate to this compound resistance?

A: The research suggests potential cross-resistance between this compound and other avermectins like Ivermectin. [] This emphasizes the need for careful consideration when selecting and rotating antiparasitic drugs to maintain efficacy and delay resistance development.

Q15: Are there any specific drug delivery strategies being explored for this compound?

A: The provided research focuses primarily on traditional administration routes like subcutaneous injection and topical application. [, , , , , , , ] Further research exploring innovative drug delivery approaches could enhance this compound's therapeutic profile.

Q16: What analytical techniques are commonly used to quantify this compound?

A: High-performance liquid chromatography (HPLC) with fluorescence detection is a frequently employed technique for this compound analysis, particularly in biological samples. [, , ] One study details a specific HPLC method with fluorescence detection for determining this compound in sheep plasma. [] Another study mentions using liquid chromatography/mass spectrometry (LC/MS) for this compound analysis in plasma. []

Q17: How long does this compound persist in the environment?

A: Research indicates that this compound can persist in soil for extended periods, with detectable levels observed seven months after manure application from treated pigs. [] This finding emphasizes the importance of responsible this compound use and waste management to minimize potential ecological risks.

Q18: What factors influence the dissolution and solubility of this compound?

A18: The research papers do not provide detailed information on the factors affecting this compound's dissolution and solubility.

Q19: What parameters are essential for validating analytical methods for this compound?

A: One study mentions validating an HPLC method for this compound analysis according to The International Conference on Harmonization (ICH) Q2(R1) guidelines. [] While this provides a general framework, specific details regarding accuracy, precision, and specificity are not explicitly outlined.

Q20: Are there established quality control standards for this compound production?

A: While the research does not delve into specific quality control measures for this compound, it highlights that this compound is a commercialized veterinary drug produced by Pfizer Inc. [] This implies the existence of manufacturing processes and quality control measures to ensure product consistency, safety, and efficacy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。